REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([NH:8][NH2:9])=[O:7])([O-:3])=[O:2].Cl[C:15](OC(Cl)(Cl)Cl)=[O:16]>O1CCOCC1>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]1[O:7][C:15](=[O:16])[NH:9][N:8]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)NN)C=CC=C1
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
On completion of the addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue re-crystallised from 96%
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=NNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |